molecular formula C26H29NO6 B11219786 Diethyl 1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11219786
M. Wt: 451.5 g/mol
InChI Key: MQRWASAMKMOLKN-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes two methoxyphenyl groups and diethyl groups attached to a dihydropyridine core

Preparation Methods

The synthesis of 3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of ammonium acetate, followed by cyclization to form the dihydropyridine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction pathways, leading to various physiological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

When compared to other similar compounds, 3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique structural features and potential applications. Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known for their use in treating cardiovascular diseases. the presence of methoxyphenyl groups and diethyl groups in this compound may confer distinct properties and applications.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

diethyl 4-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29NO6/c1-5-32-25(28)22-16-27(15-18-7-11-20(30-3)12-8-18)17-23(26(29)33-6-2)24(22)19-9-13-21(31-4)14-10-19/h7-14,16-17,24H,5-6,15H2,1-4H3

InChI Key

MQRWASAMKMOLKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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